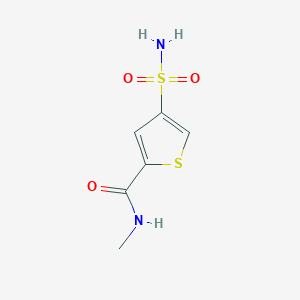

4-(aminosulfonyl)-N-methyl-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(aminosulfonyl)-N-methyl-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C6H8N2O3S2 and its molecular weight is 220.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 219.99763447 g/mol and the complexity rating of the compound is 296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemistry, Biochemistry, and Safety of Acrylamide

Acrylamide, chemically distinct but related to the research subject, is extensively studied for its applications beyond its well-known presence in foods. Its applications span soil conditioning, wastewater treatment, cosmetics, paper, and textile industries, with significant emphasis on understanding its formation, distribution in food, and impact on human health. This research highlights the necessity for a comprehensive understanding of acrylamide and its analogs, contributing to the development of improved food processes and industrial applications to mitigate health risks (Friedman, 2003).

Mafosfamide as a New Anticancer Agent

Mafosfamide, an analog of the compound , demonstrates the potential of chemically related substances in anticancer applications. Preclinical investigations and clinical trials have shown its efficacy and tolerability, particularly in treating neoplastic meningitis through intrathecal administration. This underscores the compound's role as an attractive agent for regional cancer therapy, providing insights into the therapeutic potential of related sulfonamide compounds in oncology (Mazur et al., 2012).

Sulfonamides: A Patent Review

Sulfonamides, including compounds like 4-(aminosulfonyl)-N-methyl-2-thiophenecarboxamide, play a critical role in various medical treatments. This review discusses their applications as carbonic anhydrase inhibitors, COX2 inhibitors, and their novel uses in treating diseases such as cancer and glaucoma. The continuous evolution of sulfonamide applications in pharmaceuticals reflects the structural and functional versatility of these compounds, highlighting their importance in current and future therapeutic strategies (Carta et al., 2012).

Glibenclamide in Cerebral Ischemia and Stroke

Exploring the therapeutic applications of sulfonamide derivatives, glibenclamide has emerged as a significant molecule in the treatment of cerebral ischemia and stroke. The compound's ability to inhibit the Sur1–Trpm4 channel, thus reducing brain swelling, infarct volume, and improving neurological functions, showcases the potential of sulfonamide compounds in neuroprotective strategies. This highlights the broader applicability of such molecules in addressing critical aspects of stroke management and treatment (Simard et al., 2014).

Sulfhydryl Containing Compounds as Radio- and Chemoprotective Agents

Sulfhydryl compounds, related in functionality to sulfonamides, offer protective effects against the toxicity associated with radio- and chemotherapy. The review of compounds like WR-2721 (amifostine) and glutathione as chemoprotective agents demonstrates the critical role these substances play in mitigating treatment-related toxicities. Such insights into the protective mechanisms of sulfhydryl and related compounds underscore the potential for developing more effective and less toxic therapeutic regimens (Hospers et al., 1999).

Propriétés

IUPAC Name |

N-methyl-4-sulfamoylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S2/c1-8-6(9)5-2-4(3-12-5)13(7,10)11/h2-3H,1H3,(H,8,9)(H2,7,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRRRJHBSMFKNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CS1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5503349.png)

![1-cyclopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5503369.png)

![(3R*,4R*)-4-amino-1-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperidin-3-ol](/img/structure/B5503370.png)

![3-cyclohexyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide](/img/structure/B5503377.png)

![5-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5503379.png)

![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5503385.png)

![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B5503392.png)

![3-[(benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid](/img/structure/B5503411.png)

![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5503424.png)

![1,3-dimethyl-5-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5503441.png)

![5-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5503464.png)

![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5503470.png)